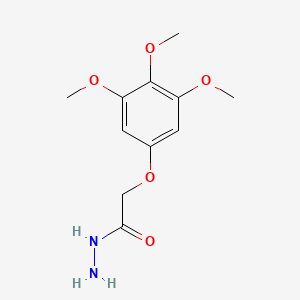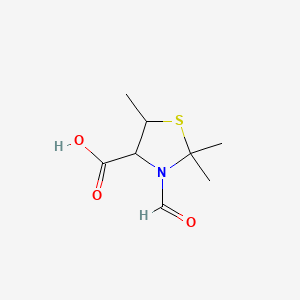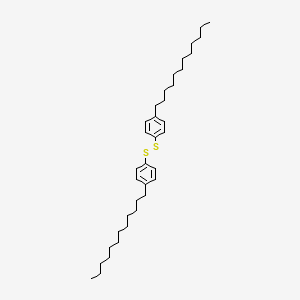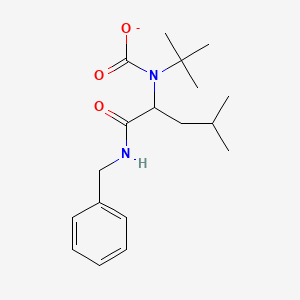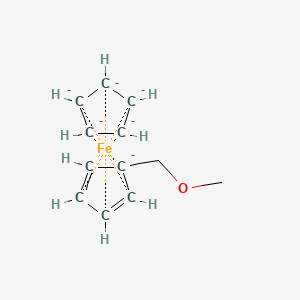
((2,6-Dibromo-4-methylphenoxy)methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C11H12Br2O2 It is characterized by the presence of an oxirane ring (epoxide) and a dibromo-substituted phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dibromo-4-methylphenoxy)methyl]oxirane typically involves the reaction of 2,6-dibromo-4-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: A polar aprotic solvent such as dimethylformamide (DMF)
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms or the oxirane ring, leading to debromination or ring-opening.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reaction conditions typically involve mild temperatures (25-50°C) and solvents such as ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy derivatives with various functional groups.
Oxidation: Diols or other oxidized phenoxy compounds.
Reduction: Debrominated or ring-opened products.
Wissenschaftliche Forschungsanwendungen
2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Utilized in the production of specialty polymers and resins due to its reactive oxirane ring.
Wirkmechanismus
The mechanism of action of 2-[(2,6-dibromo-4-methylphenoxy)methyl]oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The oxirane ring is particularly reactive, allowing the compound to interact with various biological and chemical targets. This reactivity underlies its potential biological activity and utility in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,6-Dibromo-4-methoxyphenoxy)methyl]oxirane
- 2-[(2,6-Dibromo-4-ethylphenoxy)methyl]oxirane
- 2-[(2,6-Dibromo-4-chlorophenoxy)methyl]oxirane
Uniqueness
2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane is unique due to its specific substitution pattern on the phenoxy group, which influences its reactivity and potential applications. The presence of two bromine atoms and a methyl group provides distinct electronic and steric properties, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
22421-59-6 |
|---|---|
Molekularformel |
C10H10Br2O2 |
Molekulargewicht |
321.99 g/mol |
IUPAC-Name |
2-[(2,6-dibromo-4-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-2-8(11)10(9(12)3-6)14-5-7-4-13-7/h2-3,7H,4-5H2,1H3 |
InChI-Schlüssel |
XWEPFVUYXGEZOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)OCC2CO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


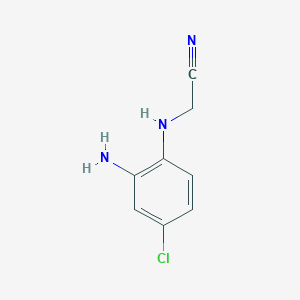
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
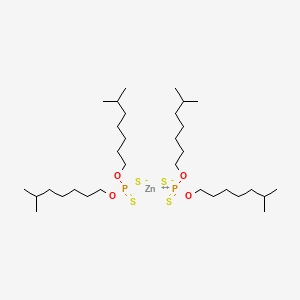
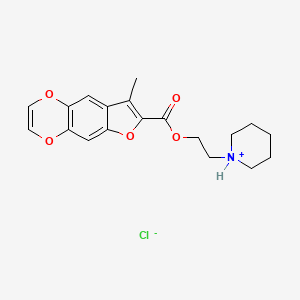

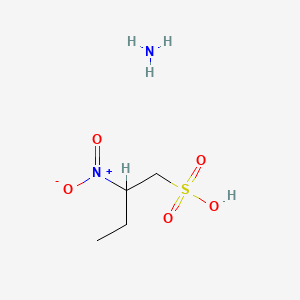
![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/structure/B13748554.png)
